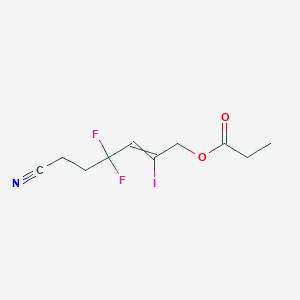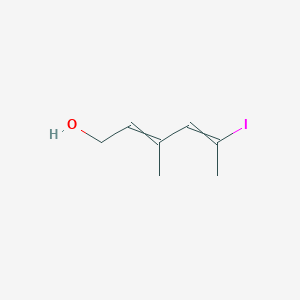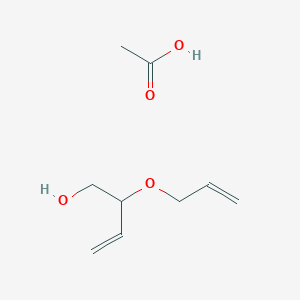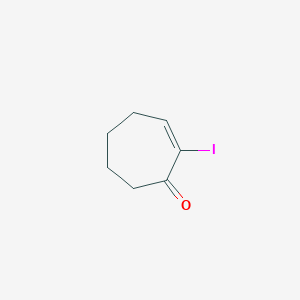![molecular formula C2H2F6N2O3S2 B14259250 Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- CAS No. 174191-51-6](/img/structure/B14259250.png)
Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- is a chemical compound known for its unique structure and properties. It is characterized by the presence of trifluoromethyl groups and sulfonimidoyl functionalities, which contribute to its high reactivity and stability. This compound is widely used in various scientific and industrial applications due to its strong acidic nature and ability to act as a catalyst in numerous chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- typically involves the reaction of methanesulfonamide with trifluoromethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
On an industrial scale, the production of Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- involves similar synthetic routes but with enhanced reaction conditions to accommodate large-scale manufacturing. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It participates in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions include trifluoromethanesulfonic acid, trifluoromethylamines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- involves its strong acidic nature, which allows it to act as a proton donor in catalytic reactions. The trifluoromethyl groups enhance its electron-withdrawing capability, making it a highly effective catalyst. The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure but with a phenyl group instead of a methanesulfonamide group.
N-Methyl-bis(trifluoromethanesulfonimide): Contains a methyl group instead of a methanesulfonamide group.
Scandium(III) trifluoromethanesulfonimide: A metal derivative with similar trifluoromethyl sulfonyl groups.
Uniqueness
Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- is unique due to its combination of methanesulfonamide and trifluoromethyl sulfonyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring strong acidic catalysts and stable intermediates .
Eigenschaften
CAS-Nummer |
174191-51-6 |
|---|---|
Molekularformel |
C2H2F6N2O3S2 |
Molekulargewicht |
280.17 g/mol |
IUPAC-Name |
1,1,1-trifluoro-N-(trifluoromethylsulfonimidoyl)methanesulfonamide |
InChI |
InChI=1S/C2H2F6N2O3S2/c3-1(4,5)14(9,11)10-15(12,13)2(6,7)8/h(H2,9,10,11) |
InChI-Schlüssel |
TUVLZKOUOHAHRB-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)S(=N)(=O)NS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


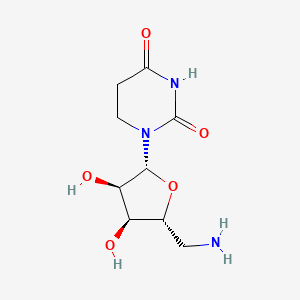
![3,5-Dichloro-2-[(prop-2-yn-1-yl)oxy]pyridine](/img/structure/B14259176.png)
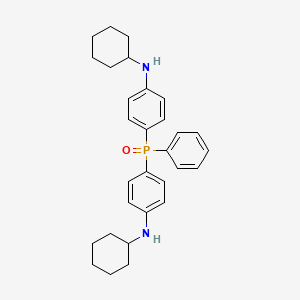
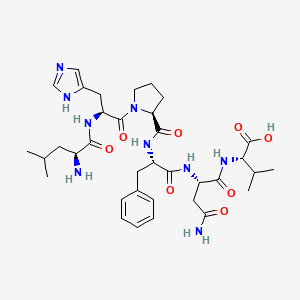
![2-Furancarboxaldehyde, 5-[(1,1-dimethylethyl)dimethylsilyl]-4-methyl-](/img/structure/B14259186.png)
![N-[5-[bis(2-methoxyethyl)amino]-2-[(4,6-dibromo-2-methyl-1,3-dioxoisoindol-5-yl)diazenyl]phenyl]acetamide](/img/structure/B14259197.png)
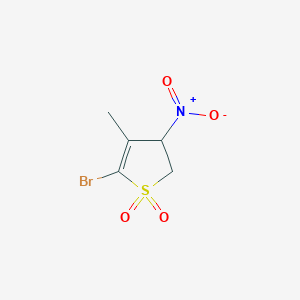
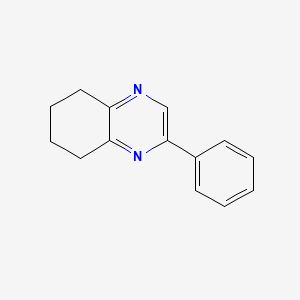
![2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol](/img/structure/B14259214.png)

